3'-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
3’-Methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the octahydrobenzo[b][1,4]dioxin ring: This can be synthesized through a cyclization reaction involving a diol and a suitable dihalide.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3’-Methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
- Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Uniqueness
3’-Methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-25-19-4-2-3-17(13-19)15-5-7-16(8-6-15)22(24)23-18-9-10-20-21(14-18)27-12-11-26-20/h2-8,13,18,20-21H,9-12,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSYDSYELQDABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC3CCC4C(C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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